

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Flindersine using MIC Assay

Author: BenchChem Technical Support Team. Date: December 2025

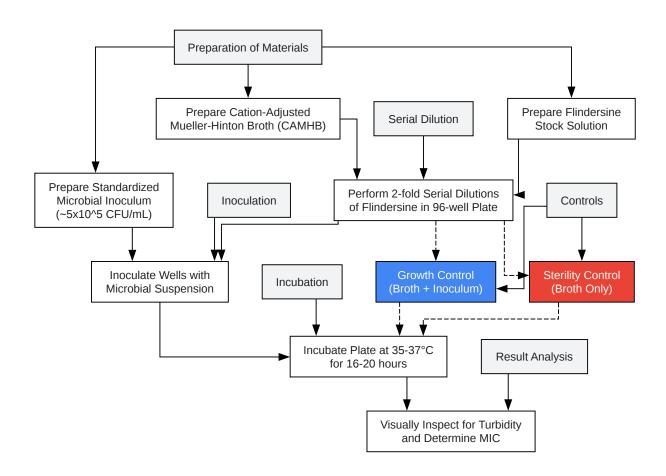
For Researchers, Scientists, and Drug Development Professionals

Introduction

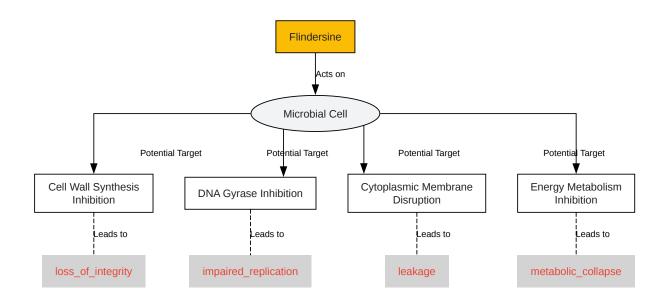
Flindersine, a quinoline alkaloid, has demonstrated potential as a moderate antimicrobial agent against a spectrum of bacteria and fungi.[1][2] These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of **flindersine**, a critical parameter for evaluating its antimicrobial efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4] This document outlines the broth microdilution method, a widely used and standardized technique for MIC determination.[4][5]

Data Presentation: MIC of Flindersine Against Various Microorganisms

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of **flindersine** against several bacterial and fungal strains. This data is crucial for understanding the antimicrobial spectrum and potency of the compound.


Microorganism	Туре	MIC (μg/mL)
Bacillus subtilis	Gram-positive Bacteria	31.25
Staphylococcus aureus	Gram-positive Bacteria	62.5
Staphylococcus epidermidis	Gram-positive Bacteria	62.5
Enterococcus faecalis	Gram-positive Bacteria	31.25
Pseudomonas aeruginosa	Gram-negative Bacteria	250
Acinetobacter baumannii	Gram-negative Bacteria	125
Trichophyton rubrum 57	Fungi	62.5
Trichophyton mentagrophytes	Fungi	62.5
Trichophyton simii	Fungi	62.5
Epidermophyton floccosum	Fungi	62.5
Magnaporthe grisea	Fungi	250
Candida albicans	Fungi	250

Data sourced from Duraipandiyan & Ignacimuthu (2009).[2]


Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of **flindersine** using the broth microdilution method.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and antifungal activity of Flindersine isolated from the traditional medicinal plant, Toddalia asiatica (L.) Lam PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Antimicrobial Susceptibility Testing of Flindersine using MIC Assay]. BenchChem, [2025]. [Online PDF].

Available at: [https://www.benchchem.com/product/b191242#antimicrobial-susceptibility-testing-of-flindersine-using-mic-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com